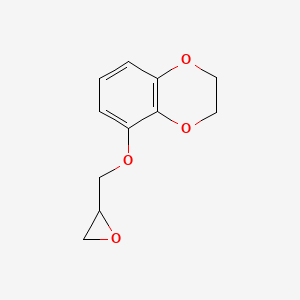

5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine” is an organic compound that contains an epoxide (oxirane) group and a benzodioxine group. Epoxides are three-membered cyclic ethers and benzodioxines are six-membered cyclic ethers with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of an epoxide group attached to a benzodioxine group via a methoxy group .Chemical Reactions Analysis

Epoxides, such as the one in this compound, are highly reactive due to the strain in the three-membered ring. They can undergo a variety of reactions, including ring-opening reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Epoxides are generally polar due to the presence of an ether group and are often liquids at room temperature .Applications De Recherche Scientifique

Antibacterial and Biomaterial Development

Collagen Modification for Enhanced Antibacterial Activity : The study by Xu et al. (2017) demonstrated the synthesis of an epoxidized safrole derivative, closely related to 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine, employed to modify collagen, improving its antibacterial activity. This modification not only increased the hydrophobic properties and tensile strength of collagen but also preserved its triple helix structure. The modified collagen exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial collagen-based biomaterial (Zhou Xu et al., 2017).

Corrosion Inhibition

Epoxy Pre-polymers as Corrosion Inhibitors : Dagdag et al. (2019) focused on the synthesis and characterization of diamine aromatic epoxy pre-polymers for inhibiting carbon steel corrosion in acidic medium. Their findings revealed that the synthesized pre-polymers acted as effective corrosion inhibitors, with one particular derivative showing significantly higher protectiveness due to the presence of electron-releasing groups. This study underscores the potential of epoxy-based compounds, similar in functionality to this compound, in corrosion inhibition applications (O. Dagdag et al., 2019).

Drug Development and Biological Activities

Synthesis and Biological Activity Evaluation : The synthesis and evaluation of benzimidazole derivatives bearing acidic heterocycles, as described by Kohara et al. (1996), involve compounds with structures that share functional similarities with this compound. These compounds exhibited significant angiotensin II receptor antagonistic activities, suggesting potential applications in drug development for cardiovascular diseases (Y. Kohara et al., 1996).

Photochemistry and Polymer Science

Photoinitiators for Radical Polymerization : Kumbaraci et al. (2012) explored a benzodioxole derivative as a caged one-component Type II photoinitiator for free radical polymerization. This work highlights the utility of benzodioxole and related oxirane (epoxy) functionalities in developing photoinitiators for polymer synthesis applications, indicating a potential area of application for compounds like this compound (Volkan Kumbaraci et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

5-(oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-9-11(13-5-4-12-9)10(3-1)15-7-8-6-14-8/h1-3,8H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGPQVKVYVMFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCC3CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)